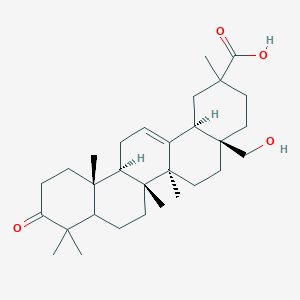

28-Hydroxy-3-oxoolean-12-en-29-oic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4aR,6aR,6aS,6bR,12aR,14bR)-4a-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-25(2)21-9-12-29(6)22(27(21,4)11-10-23(25)32)8-7-19-20-17-26(3,24(33)34)13-15-30(20,18-31)16-14-28(19,29)5/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)/t20-,21?,22-,26?,27+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLPFRAXQYBRJO-XVGWCWNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)CO)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C(=O)O)CO)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Versatility of Oleanane-Type Triterpenoid Acids: A Technical Guide for Drug Discovery and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Oleanane-type triterpenoid acids, a class of pentacyclic triterpenoids widely distributed throughout the plant kingdom, have garnered significant scientific attention for their broad spectrum of pharmacological activities.[1][2][3] These natural compounds, including the well-studied oleanolic acid, ursolic acid, and betulinic acid, along with their synthetic derivatives, exhibit potent anticancer, anti-inflammatory, antioxidant, and antiviral properties.[1][2][4][5] Their multifaceted mechanisms of action, often involving the modulation of key cellular signaling pathways, position them as promising candidates for the development of novel therapeutics for a range of chronic diseases. This in-depth technical guide provides a comprehensive overview of the biological activities of oleanane-type triterpenoid acids, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways they influence.

Core Biological Activities and Quantitative Data

The therapeutic potential of oleanane-type triterpenoid acids is underscored by their efficacy in various in vitro and in vivo models. Their biological activities are diverse, with anticancer and anti-inflammatory effects being the most extensively investigated.

Anticancer Activity

Oleanane-type triterpenoid acids exert their anticancer effects through the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest in a wide array of cancer cell lines.[6][7][8] The cytotoxic efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the cancer cell population.

Table 1: Anticancer Activity (IC50 values) of Oleanane-Type Triterpenoid Acids

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Oleanolic Acid | MCF-7 | Breast Cancer | 4.0 | [9] |

| MDA-MB-453 | Breast Cancer | 6.5 | [9] | |

| Ursolic Acid | HCT116 | Colorectal Cancer | 28.0 (48h) | [10] |

| HCT-8 | Colorectal Cancer | 19.4 (48h) | [10] | |

| Jurkat | Leukemia | 32.5 | [11] | |

| PC-3 | Prostate Cancer | >80 | [12] | |

| LNCaP | Prostate Cancer | >80 | [12] | |

| Betulinic Acid | A375 | Melanoma | 36 | [13] |

| MCF7 | Breast Cancer | 25 | [13] | |

| HL-60 | Leukemia | 8 | [14] | |

| K-562 | Leukemia | 21.26 µg/mL (24h) | [14] | |

| Neuroblastoma | Neuroblastoma | 14-17 µg/mL | [12] | |

| Glioblastoma | Glioblastoma | 2-17 µg/mL | [14] | |

| CDDO-Me | OVCAR-5 | Ovarian Cancer | ~2.5-5 | [15] |

| (Bardoxolone Methyl) | MDAH-2774 | Ovarian Cancer | ~1.25-2.5 | [15] |

| PC-3 | Prostate Cancer | ~1.25 | [16] | |

| C4-2 | Prostate Cancer | ~1.25 | [16] |

Anti-inflammatory Activity

The anti-inflammatory properties of oleanane-type triterpenoid acids are attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[4][17][18] These effects are primarily mediated through the modulation of inflammatory signaling pathways like NF-κB and MAPKs.[4]

Table 2: Anti-inflammatory Activity of Oleanane-Type Triterpenoid Acids

| Compound | Assay | Cell Line/Model | IC50 / Effect | Reference |

| Oleanolic Acid | NO Production | RAW 264.7 | 2.66-41.7 µM | [19] |

| TNF-α Production | RAW 264.7 / J774A.1 | Mild Inhibition (27.9-51.9%) at 20 µg/mL | [19] | |

| IL-1β Production | RAW 264.7 / J774A.1 | Weak Inhibition (11.1-37.5%) at 20 µg/mL | [19] | |

| Ursolic Acid | IL-1β, IL-6, TNF-α | Animal models | Significant reduction in tissues | [20] |

| COX-2 Transcription | Human Mammary Epithelial Cells | Suppression of PMA-induced transcription | [21] | |

| Betulinic Acid | IL-6 Secretion | Murine Macrophages | Potent reduction, more effective than dexamethasone | [13][18] |

| COX-2 Activity | Enzymatic Assay | Bet-Lys derivative more potent than dexamethasone | [13][18] |

Key Signaling Pathways Modulated by Oleanane-Type Triterpenoid Acids

The diverse biological activities of these compounds stem from their ability to interact with and modulate multiple intracellular signaling pathways that are often dysregulated in disease states.

Keap1/Nrf2/ARE Pathway

The Keap1-Nrf2-ARE pathway is a critical regulator of cellular defense against oxidative stress. Synthetic oleanane triterpenoids, such as CDDO-Me, are potent activators of this pathway.[2] They are thought to react with cysteine residues on Keap1, leading to the release of the transcription factor Nrf2.[2] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of a battery of cytoprotective genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Oleanolic acid and its derivatives have been shown to inhibit NF-κB activation.[1][16][22] This inhibition can occur at multiple levels, including the suppression of IκB kinase (IKK) activity, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[22] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Ursolic acid has been demonstrated to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[10][12][23] It achieves this by reducing the phosphorylation and activation of key components of the pathway, including PI3K, Akt, and mTOR.[12]

Apoptosis Pathway

Betulinic acid is a well-known inducer of apoptosis in cancer cells, primarily through the intrinsic or mitochondrial pathway.[5][6][7][24] It can induce the loss of mitochondrial membrane potential, leading to the release of cytochrome c.[5] Cytochrome c then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspases -3 and -7, which ultimately leads to the dismantling of the cell.[7]

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of oleanane-type triterpenoid acids, this section provides detailed methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[25] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[26]

-

Compound Treatment: Treat the cells with various concentrations of the triterpenoid acid (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[25]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[25]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide by quantifying one of its stable end products, nitrite (NO₂⁻), in the cell culture supernatant.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically.[27]

Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 macrophage cells (1.5 × 10⁵ cells/mL) in a 96-well plate and allow them to adhere.[27] Pre-treat the cells with various concentrations of the triterpenoid acid for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.[27]

-

Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[27]

-

Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

Western Blotting for COX-2 Protein Expression

Western blotting is a technique used to detect specific proteins in a sample.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the protein of interest (e.g., COX-2). A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

Protocol:

-

Cell Lysis: After treatment with the triterpenoid acid and/or an inflammatory stimulus, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.[28]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Denature the protein samples (50 µg) and separate them on a 10% SDS-PAGE gel.[28]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

ELISA for IL-6 and TNF-α

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Principle: A sandwich ELISA is commonly used for cytokine quantification. A capture antibody specific for the cytokine (e.g., IL-6 or TNF-α) is coated onto the wells of a microplate. The sample containing the cytokine is added, followed by a detection antibody that is also specific for the cytokine and is conjugated to an enzyme. The addition of a substrate results in a colored product, the intensity of which is proportional to the amount of cytokine present.

Protocol (General):

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for human IL-6 or TNF-α and incubate overnight.

-

Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer.

-

Sample and Standard Addition: Add cell culture supernatants and a series of known standards of the cytokine to the wells and incubate for 2 hours at room temperature.[29]

-

Detection Antibody Addition: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.[29]

-

Enzyme Conjugate Addition: Wash the plate and add a streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.[30]

-

Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. Incubate in the dark for 15-30 minutes.[29][30]

-

Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

-

Absorbance Measurement: Read the absorbance at 450 nm.

-

Data Analysis: Generate a standard curve from the absorbance readings of the standards and use it to determine the concentration of the cytokine in the samples.

Conclusion and Future Perspectives

Oleanane-type triterpenoid acids represent a rich source of bioactive molecules with significant therapeutic potential. Their ability to modulate multiple key signaling pathways involved in the pathogenesis of cancer and inflammatory diseases makes them attractive candidates for drug development. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and translation of these promising natural compounds into clinical applications. Future research should focus on optimizing the pharmacokinetic properties of these compounds through medicinal chemistry approaches and conducting well-designed clinical trials to validate their efficacy and safety in humans.

References

- 1. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The anti-cancer effect of betulinic acid in u937 human leukemia cells is mediated through ROS-dependent cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Betulinic Acid Restricts Human Bladder Cancer Cell Proliferation In Vitro by Inducing Caspase-Dependent Cell Death and Cell Cycle Arrest, and Decreasing Metastatic Potential [mdpi.com]

- 9. Ursolic acid stimulates mTORC1 signaling after resistance exercise in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. urotoday.com [urotoday.com]

- 13. d-nb.info [d-nb.info]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. Oleanolic Acid Attenuates Insulin Resistance via NF-κB to Regulate the IRS1-GLUT4 Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Oleanolic acid analogs as NO, TNF-α and IL-1β inhibitors: synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ursolic acid inhibits cyclooxygenase-2 transcription in human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Oleanolic Acid Acetate Exerts Anti-Inflammatory Activity via IKKα/β Suppression in TLR3-Mediated NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Progress of ursolic acid on the regulation of macrophage: summary and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The NRF2/KEAP1 Axis in the Regulation of Tumor Metabolism: Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. Regulation of Cyclooxygenase-2 Expression by the Translational Silencer TIA-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. bdbiosciences.com [bdbiosciences.com]

- 30. documents.thermofisher.com [documents.thermofisher.com]

Unveiling the Therapeutic Potential of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Hydroxy-3-oxoolean-12-en-29-oic acid, a pentacyclic triterpenoid acid, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. Extracted from natural sources such as Celastrus orbiculatus and Rhododendron Chinensis, this molecule has demonstrated promising antiviral, anti-inflammatory, anti-diabetic, and particularly potent anti-cancer properties. This technical guide provides an in-depth review of the existing literature on this compound, with a focus on its anti-cancer effects in gastric cancer. We present a comprehensive summary of its biological activities, detailed experimental methodologies, and a visualization of its proposed mechanism of action to aid researchers in their drug discovery and development endeavors.

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified in human gastric cancer cell lines, SGC-7901 and BGC-823. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from MTT assays, which assess cell viability.

| Cell Line | IC50 (µmol/L) | Reference |

| SGC-7901 | 156.03 | [1] |

| BGC-823 | 142.2 | [1] |

Experimental Protocols

To facilitate the replication and further investigation of the biological effects of this compound, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cell Viability

This protocol is designed to assess the cytotoxic effects of this compound on gastric cancer cells.

Materials:

-

Human gastric cancer cell lines (e.g., SGC-7901, BGC-823)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the gastric cancer cells into 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µmol/L) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Transwell Migration and Invasion Assay

This assay evaluates the effect of this compound on the migratory and invasive potential of gastric cancer cells.

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Serum-free RPMI-1640 medium

-

RPMI-1640 medium with 10% FBS (chemoattractant)

-

This compound

-

Crystal violet staining solution

-

Cotton swabs

Procedure:

-

For the invasion assay, pre-coat the upper chamber of the Transwell inserts with Matrigel. For the migration assay, no coating is necessary.

-

Resuspend gastric cancer cells in serum-free medium and seed them into the upper chamber of the inserts.

-

Add medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Add different concentrations of this compound to both the upper and lower chambers.

-

Incubate the plates for 24 hours.

-

After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the expression of proteins involved in epithelial-mesenchymal transition (EMT) and metastasis.

Materials:

-

Gastric cancer cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-vimentin, anti-MMP-2, anti-MMP-9, anti-TIMP-1, anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt, anti-Snail, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

Procedure:

-

Treat gastric cancer cells with various concentrations of this compound for 24 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

-

Block the membranes with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membranes with primary antibodies overnight at 4°C.

-

Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL detection system.

-

Use β-actin as a loading control to normalize protein expression levels.

Signaling Pathways and Mechanisms of Action

This compound has been shown to inhibit the migration and invasion of gastric cancer cells by modulating key signaling pathways involved in metastasis. The primary mechanism involves the inhibition of the PI3K/Akt signaling pathway and the subsequent downregulation of the transcription factor Snail. This leads to the suppression of the epithelial-mesenchymal transition (EMT) program.

Caption: Inhibition of the PI3K/Akt/Snail signaling pathway by this compound, leading to the suppression of EMT.

Furthermore, this compound has been observed to regulate the expression of matrix metalloproteinases (MMPs) and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs). Specifically, it downregulates the expression of MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion. Concurrently, it upregulates the expression of TIMP-1, which inhibits the activity of MMPs.

Caption: Regulation of MMPs and TIMP-1 by this compound to inhibit extracellular matrix degradation and cell invasion.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, particularly in the context of gastric cancer. Its ability to inhibit cell proliferation, migration, and invasion through the modulation of the PI3K/Akt/Snail signaling pathway and the regulation of MMPs and TIMPs highlights its multifaceted mechanism of action. The data and protocols presented in this technical guide serve as a valuable resource for the scientific community to further explore the therapeutic applications of this promising natural compound. Future research should focus on in vivo studies to validate these in vitro findings and to assess the compound's safety and efficacy in preclinical models, paving the way for potential clinical development.

References

An In-depth Technical Guide to the Mechanism of Action of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

28-Hydroxy-3-oxoolean-12-en-29-oic acid, a pentacyclic triterpenoid acid derived from the medicinal plant Celastrus orbiculatus, has emerged as a molecule of significant interest in oncological research. This technical guide elucidates the core mechanism of action of this compound, focusing on its demonstrated anti-metastatic properties in human gastric cancer cells. The primary mechanism involves the targeted inhibition of the PI3K/Akt/Snail signaling pathway. This inhibition orchestrates a downstream cascade that reverses the Epithelial-Mesenchymal Transition (EMT) and downregulates the activity of Matrix Metalloproteinases (MMPs), key processes in cancer cell invasion and migration. This document provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols to support further research and development.

Core Mechanism of Action: Anti-Metastatic Activity

The principal therapeutic potential of this compound, as elucidated in recent studies, lies in its ability to inhibit the migration and invasion of cancer cells. This is achieved through a multi-faceted approach at the molecular level, primarily centered on the suppression of the PI3K/Akt signaling axis, a critical pathway in cancer progression.

Inhibition of the PI3K/Akt/Snail Signaling Pathway

This compound exerts its effect by reducing the phosphorylation of key proteins in the PI3K/Akt pathway. Treatment of human gastric cancer cell lines (SGC-7901 and BGC-823) with this compound leads to a dose-dependent decrease in the levels of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt).[1] This deactivation of the pathway directly impacts the downstream transcription factor, Snail, a pivotal regulator of EMT. The expression of Snail is consequently downregulated, triggering the reversal of the EMT phenotype.[1]

Reversal of Epithelial-Mesenchymal Transition (EMT)

By inhibiting the PI3K/Akt/Snail axis, this compound effectively reverses the EMT process.[1][2] This is characterized by:

-

Upregulation of E-cadherin: The expression of this epithelial marker is significantly increased, restoring cell-cell adhesion and reducing cellular motility.[1]

-

Downregulation of N-cadherin and Vimentin: The expression of these mesenchymal markers is decreased in a dose-dependent manner, indicating a shift from a migratory, fibroblast-like phenotype back to a stationary, epithelial-like state.[1]

Downregulation of Matrix Metalloproteinases (MMPs)

The invasion of cancer cells into surrounding tissues is heavily reliant on the degradation of the extracellular matrix (ECM) by enzymes such as MMPs. This compound has been shown to inhibit the expression of MMP-2 and MMP-9, two key gelatinases involved in ECM degradation.[1][3] This effect further contributes to the compound's anti-invasive properties. The proposed mechanism for this downregulation may involve the upregulation of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1), a natural inhibitor of MMP-2 and MMP-9.[3]

Signaling Pathway Visualization

The following diagram illustrates the inhibitory effect of this compound on the PI3K/Akt/Snail pathway and its downstream consequences on EMT and MMP expression.

Quantitative Data Summary

The anti-proliferative and anti-migration effects of this compound have been quantified in human gastric cancer cell lines SGC-7901 and BGC-823.

Table 1: Anti-proliferative Activity (MTT Assay) [2]

| Cell Line | Concentration (µmol/L) | Incubation Time | Result |

| SGC-7901 | 10, 20, 40, 80, 160 | 24h, 48h, 72h | Concentration-dependent anti-proliferative effect |

| BGC-823 | 10, 20, 40, 80, 160 | 24h, 48h, 72h | Concentration-dependent anti-proliferative effect |

Table 2: Anti-migration and Anti-invasion Activity (Transwell Assay) [1]

| Cell Line | Assay Type | Concentration (µmol/L) | Incubation Time | Result |

| SGC-7901 | Migration | 40, 80, 160 | 24h | Significant, dose-dependent decrease in migrated cells |

| BGC-823 | Migration | 40, 80, 160 | 24h | Significant, dose-dependent decrease in migrated cells |

| SGC-7901 | Invasion | 40, 80, 160 | 24h | Significant, dose-dependent decrease in invaded cells |

| BGC-823 | Invasion | 40, 80, 160 | 24h | Significant, dose-dependent decrease in invaded cells |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Proliferation (MTT Assay)

-

Cell Seeding: SGC-7901 and BGC-823 cells are seeded into 96-well plates at a specified density and cultured until adherent.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µmol/L) and a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for 24, 48, and 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Cell Migration and Invasion (Transwell Assay)

-

Chamber Preparation: For invasion assays, the upper surface of an 8 µm pore size Transwell insert is coated with Matrigel and allowed to solidify. For migration assays, no Matrigel is used.

-

Cell Seeding: Cells are serum-starved, then resuspended in serum-free medium and seeded into the upper chamber.

-

Treatment: The compound at various concentrations (e.g., 40, 80, 160 µmol/L) is added to the upper chamber with the cells.

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS).

-

Incubation: The plate is incubated for 24 hours at 37°C.

-

Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

Fixation and Staining: Migrated/invaded cells on the lower surface are fixed with methanol and stained with a 0.1% crystal violet solution.

-

Quantification: The number of stained cells is counted in several random fields under a microscope.

Protein Expression Analysis (Western Blotting)

-

Cell Lysis: After treatment with the compound for 24 hours, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., PI3K, p-PI3K, Akt, p-Akt, Snail, E-cadherin, N-cadherin, Vimentin, MMP-2, MMP-9, and β-actin as a loading control).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram outlines the workflow for investigating the anti-metastatic effects of the compound.

Conclusion and Future Directions

This compound demonstrates significant anti-metastatic potential in gastric cancer models by inhibiting the PI3K/Akt/Snail signaling pathway, thereby reversing EMT and downregulating MMPs. The data presented herein provide a strong foundation for its further development as a therapeutic agent. Future research should focus on in vivo efficacy studies in animal models, pharmacokinetic and pharmacodynamic profiling, and investigation into its effects on other cancer types and related signaling pathways. The detailed protocols and structured data in this guide are intended to facilitate these next steps in the research and development pipeline.

References

An In-depth Technical Guide to 28-Hydroxy-3-oxoolean-12-en-29-oic Acid and its Structural Analogues: A Resource for Drug Discovery Professionals

This technical guide provides a comprehensive overview of the pentacyclic triterpenoid, 28-Hydroxy-3-oxoolean-12-en-29-oic acid, and its related structural analogues. It is designed for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. This document details the available quantitative biological data, experimental methodologies for key assays, and explores the underlying signaling pathways involved in its mechanism of action.

Core Compound: this compound

This compound is a naturally occurring oleanane-type triterpenoid that can be extracted from plants such as Celastrus orbiculatus.[] This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and antiviral properties.[]

Anticancer Activity

Notably, this compound has demonstrated potent activity against human gastric cancer cells. It has been shown to inhibit the proliferation, migration, and invasion of SGC-7901 and BGC-823 gastric cancer cell lines in a dose-dependent manner.[2]

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Assay Type | Endpoint | Value (µmol/L) | Reference |

| SGC-7901 | MTT Assay | IC50 | 156.03 | [3] |

| BGC-823 | MTT Assay | IC50 | 142.2 | [3] |

The mechanism underlying its anti-metastatic effects in gastric cancer involves the inhibition of the Epithelial-Mesenchymal Transition (EMT), a key process in cancer cell migration and invasion. This is achieved through the downregulation of mesenchymal markers like N-cadherin and vimentin, and the upregulation of the epithelial marker E-cadherin.[3] Furthermore, the compound has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix during metastasis.[2]

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting the production of key inflammatory mediators. In cellular experiments, it has been shown to suppress the production of tumor necrosis factor-alpha (TNF-α) in macrophages and dendritic cells.[] Additionally, it inhibits the cyclooxygenase-2 (COX-2) enzyme, leading to a reduction in prostaglandin E2 (PGE2) production.[]

Structural Analogues

While research on direct synthetic analogues of this compound is limited in publicly available literature, the broader family of oleanane triterpenoids offers a rich source of structurally related compounds with significant biological activities. Modifications at the C-3, C-11, and C-28/29/30 positions of the oleanane scaffold have been explored to enhance therapeutic properties.

One closely related compound is 3-oxo-olean-12-en-28-oic acid , a derivative of oleanolic acid. This compound has been reported to significantly inhibit the growth of various cancer cells and has shown in vivo anti-melanoma effects.[4]

Another relevant analogue is 18α-glycyrrhetinic acid , which is (3β,18α)-3-hydroxy-11-oxoolean-12-en-29-oic acid. This compound, an isomer of the more common 18β-glycyrrhetinic acid, is also a pentacyclic triterpenoid with a similar oleanane skeleton and possesses a range of biological activities including anti-inflammatory and antitumor effects.[5]

The synthesis of various derivatives of other triterpenoids, such as betulinic acid, has been explored to improve their anticancer and anti-HIV activities. These synthetic strategies often involve modifications at the C-3 hydroxyl and C-28 carboxylic acid groups to create novel esters and amides with enhanced potency. While not direct analogues, these studies provide a roadmap for the potential derivatization of this compound to develop novel therapeutic agents.

Signaling Pathways

The anticancer activity of this compound in gastric cancer cells is mediated through the inhibition of the PI3K/Akt/Snail signaling pathway . This pathway is a critical regulator of cell survival, proliferation, and EMT. Treatment with the compound leads to a dose-dependent decrease in the phosphorylation of PI3K and Akt, and a subsequent reduction in the expression of the transcription factor Snail, a key inducer of EMT.[3]

References

A Technical Guide to the Organic Solvent Solubility of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

28-Hydroxy-3-oxoolean-12-en-29-oic acid is a pentacyclic triterpenoid belonging to the oleanane series.[1] Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the pharmaceutical and cosmeceutical industries due to their wide range of biological activities.[2] Like other oleanane triterpenoids, this compound possesses a lipophilic carbon skeleton, suggesting poor solubility in aqueous solutions and a preference for organic solvents.[2] Understanding the solubility of this compound is a critical prerequisite for its extraction, purification, formulation, and biological screening.

This guide will address the anticipated solubility of this compound in various organic solvents and provide robust methodologies for its experimental determination.

Predicted Solubility Profile

Direct quantitative solubility data for this compound is scarce. However, by examining the solubility of structurally analogous triterpenoids, a predictive solubility profile can be constructed. Oleanolic acid and ursolic acid, which share the same core oleanane skeleton, are generally soluble in a range of organic solvents.[3][4]

Table 1: Solubility of Structurally Similar Triterpenoids in Organic Solvents

| Triterpenoid | Solvent | Temperature (°C) | Solubility (mg/mL) |

| Oleanolic Acid | Methanol | 25 | Moderately Soluble |

| Oleanolic Acid | Ethanol | 25 | Moderately Soluble |

| Oleanolic Acid | 1-Butanol | Not Specified | Soluble |

| Oleanolic Acid | Ethyl Acetate | Not Specified | Soluble |

| Ursolic Acid | n-Hexane | Not Specified | ~13 |

| Ursolic Acid | Ethanol | Not Specified | ~5 |

| Ursolic Acid | Tetrahydrofuran (THF) | Not Specified | Good Solubility |

| Ursolic Acid | Dioxane | Not Specified | Good Solubility |

| Ursolic Acid | n-Butanol | Not Specified | Good Solubility |

Note: "Moderately Soluble" and "Soluble" are qualitative descriptors from the cited literature. Specific quantitative values were not always provided.

Based on this comparative data, this compound is expected to exhibit good solubility in polar aprotic solvents such as tetrahydrofuran (THF) and dioxane, as well as in alcohols like methanol, ethanol, and n-butanol. Its solubility in less polar solvents like ethyl acetate and acetone is likely to be moderate, while it is expected to have low solubility in nonpolar solvents such as hexane. The presence of hydroxyl and carboxylic acid functional groups contributes to its ability to interact with polar solvents.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocols outline standard methods for this purpose.

Materials and Equipment

-

This compound (high purity)

-

Analytical grade organic solvents (e.g., methanol, ethanol, THF, ethyl acetate, acetonitrile, etc.)

-

Analytical balance (± 0.01 mg)

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Method 1: Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Experimental Workflow:

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared for accurate quantification.

Method 2: High-Throughput Screening (HTS) Method

For rapid screening of solubility in multiple solvents, a smaller-scale, high-throughput method can be employed.

Experimental Workflow:

Caption: High-Throughput Solubility Screening Workflow.

Procedure:

-

Plate Preparation: Prepare a stock solution of this compound in a volatile solvent (e.g., dichloromethane or methanol). Dispense a known amount of the stock solution into the wells of a 96-well plate and evaporate the solvent to leave a dry film of the compound.

-

Solvent Addition: Add a range of different organic solvents to the wells.

-

Dissolution and Measurement: Shake the plate for a set period. The solubility can then be determined by various methods, such as nephelometry (light scattering of undissolved particles) or by analyzing the concentration in the supernatant after centrifugation of the plate, using a UV plate reader.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Solvent Polarity: As a general rule, "like dissolves like." The presence of polar functional groups (hydroxyl and carboxylic acid) in this compound suggests a higher solubility in more polar organic solvents.

-

Temperature: The solubility of solids in liquids generally increases with temperature. This relationship should be determined experimentally for different solvents.

-

Hydrogen Bonding: The ability of the compound to act as a hydrogen bond donor (from the hydroxyl and carboxylic acid groups) and acceptor (from the carbonyl and hydroxyl oxygens) will enhance its solubility in protic solvents (e.g., alcohols) and aprotic solvents that can accept hydrogen bonds (e.g., THF, dioxane).

Logical Relationship of Solubility Factors:

Caption: Factors Influencing the Solubility of this compound.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents remains to be published, a strong predictive framework can be established based on the known behavior of structurally related oleanane triterpenoids. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to determine the solubility of this compound with high accuracy. The systematic generation of such data will be invaluable for advancing the research and development of this compound for its potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the synthesis and biological evaluation of derivatives of 28-Hydroxy-3-oxoolean-12-en-29-oic acid, a naturally occurring oleanane-type triterpenoid. This document details the extraction of the parent compound from its natural source, Celastrus orbiculatus, and provides protocols for the synthesis of novel derivatives via acetylation and amidation. Furthermore, it includes detailed methodologies for assessing the cytotoxic and anti-migration/invasion properties of these compounds against gastric cancer cell lines, along with a summary of known biological activities and quantitative data. Visual diagrams for the synthetic workflow and the proposed mechanism of action are also provided to facilitate understanding.

Introduction

This compound is a pentacyclic triterpenoid that has garnered significant interest due to its diverse biological activities. It can be isolated from plants of the Celastrus genus, such as Celastrus orbiculatus and Celastrus paniculatus[]. Research has demonstrated its potential as an antiviral, anti-inflammatory, anti-diabetic, and anticancer agent[]. Specifically, its ability to inhibit the migration and invasion of gastric cancer cells in a dose-dependent manner makes it and its derivatives promising candidates for further investigation in oncology[][2][3]. The proposed mechanism for its anti-metastatic effect in gastric cancer involves the downregulation of proteins associated with the epithelial-mesenchymal transition (EMT) and matrix metalloproteinases (MMPs)[][3].

This document provides detailed protocols for the extraction of the parent compound and the synthesis of two representative derivatives: a C-28 acetate and a C-29 amide. It also includes step-by-step instructions for key biological assays to evaluate the efficacy of these synthesized compounds.

Synthesis and Derivatization

The synthesis of this compound derivatives begins with the extraction and purification of the parent compound from its natural source. Subsequently, standard organic chemistry reactions can be employed to modify its functional groups, primarily the hydroxyl group at C-28 and the carboxylic acid at C-29.

Workflow for Synthesis and Evaluation

References

Application Notes & Protocols for the Quantification of 28-Hydroxy-3-oxoolean-12-en-29-oic Acid

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 28-Hydroxy-3-oxoolean-12-en-29-oic acid is crucial for pharmacokinetic studies, quality control of herbal extracts, and pharmacological research. This document provides detailed application notes and protocols for the quantification of this oleanane-type triterpenoid acid, drawing upon established analytical methods for structurally similar compounds.

Introduction

This compound is a bioactive triterpenoid that has been identified in various plant species, such as Celastrus orbiculatus.[1] Research has indicated its potential in inhibiting the migration and invasion of cancer cells.[1][] Given its therapeutic promise, robust and validated analytical methods are essential for its quantitative analysis in various matrices.

This guide details two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this particular analyte are not widely published, the following protocols are based on validated methods for similar triterpenoids, such as oleanolic acid and ursolic acid.[3][4]

Data Presentation: Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize typical validation parameters for HPLC and LC-MS/MS methods used for the quantification of structurally related triterpenoids, providing a benchmark for the expected performance of a method for this compound.

Table 1: Comparison of HPLC-PDA Method Validation Parameters for Triterpenoid Quantification [3][4]

| Analyte (Triterpenoid) | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) |

| Oleanolic Acid | >0.9999 | 0.08 | 0.24 | 94.70 - 105.81 | <2.0 |

| Ursolic Acid | >0.9999 | 0.12 | 0.36 | 94.70 - 105.81 | <2.0 |

| Hederacoside C | >0.999 | Not Reported | Not Reported | Not Reported | <2.0 |

Table 2: Comparison of LC-MS/MS Method Validation Parameters for Triterpenoid Quantification [3]

| Analyte (Triterpenoid Saponin) | Linearity (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (Recovery %) | Precision (RSD %) |

| Representative Triterpenoid Saponins | >0.99 | 0.1 - 10 | 0.5 - 50 | 85 - 115 | <15 |

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC-PDA and LC-MS/MS.

Protocol 1: Quantification by High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is suitable for the quantification of this compound in plant extracts and other matrices where moderate sensitivity is sufficient.

1. Sample Preparation (Solid-Phase Extraction)

A general procedure for the extraction of triterpenoids from plant material is as follows:

-

Drying and Grinding: Dry the plant material to a constant weight and grind it into a fine powder.

-

Extraction: Perform ultrasonic or Soxhlet extraction with a suitable solvent such as methanol or ethanol.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the crude extract onto the cartridge.

-

Wash with a low-polarity solvent to remove interfering substances.

-

Elute the target analyte with a higher polarity solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

-

2. HPLC-PDA Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a PDA detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly used. A typical gradient might be:

-

0-20 min: 60-90% Acetonitrile

-

20-25 min: 90% Acetonitrile

-

25-30 min: 60% Acetonitrile

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: As this compound lacks a strong chromophore, detection is typically performed at a low UV wavelength, such as 210 nm.

-

Injection Volume: 10 µL.

3. Method Validation

The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5]

Protocol 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma, add an internal standard (e.g., a structurally similar triterpenoid not present in the sample).

-

Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Vortex for 1 minute to mix thoroughly.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

-

LC System: A UPLC or HPLC system.

-

Column: A C18 reversed-phase column with a smaller particle size (e.g., 2.1 x 100 mm, 1.8 µm) for better resolution and faster analysis.

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for acidic triterpenoids.

-

Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the pure compounds.

Visualizations

The following diagrams illustrate the general workflows for sample preparation and analysis.

References

- 1. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of 28-Hydroxy-3-oxoolean-12-en-29-oic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

28-Hydroxy-3-oxoolean-12-en-29-oic acid is a naturally occurring pentacyclic triterpenoid of the oleanane type, which has been identified in various plant species.[1][2] Compounds of this class are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities. This application note describes a robust and sensitive method for the identification and quantification of this compound in complex matrices, such as plant extracts or biological samples, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The presented protocol offers high selectivity and sensitivity, making it suitable for pharmacokinetic studies, quality control of herbal medicines, and natural product research.

Chemical Structure

Molecular Formula: C₃₀H₄₆O₄[] Molecular Weight: 470.69 g/mol [] Class: Oleanane-type Triterpenoid[1][2]

Mass Spectrometry and Fragmentation

The mass spectrometric analysis of this compound was optimized for high sensitivity and specificity. Given its chemical structure, both positive and negative ion modes are viable for its detection. In negative ion mode, the deprotonated molecule [M-H]⁻ is readily formed, while in positive ion mode, the protonated molecule [M+H]⁺ is the predominant precursor ion.

The fragmentation of oleanane-type triterpenoids is well-characterized and often proceeds via a retro-Diels-Alder (RDA) reaction in the C-ring, which contains a double bond. This characteristic fragmentation provides highly specific product ions for use in Multiple Reaction Monitoring (MRM) assays. The proposed fragmentation pathway for this compound is initiated by the cleavage of the C-ring, leading to the formation of diagnostic product ions.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for plant material is provided below. This may require optimization depending on the specific matrix.

-

Extraction:

-

Accurately weigh 1 gram of homogenized and dried plant material.

-

Add 10 mL of 80% methanol.

-

Sonication for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Reconstitute the dried extract in 1 mL of 10% methanol.

-

Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 20% methanol to remove polar impurities.

-

Elute the target analyte with 5 mL of 90% methanol.

-

Evaporate the eluate to dryness and reconstitute in 500 µL of the initial mobile phase for LC-MS/MS analysis.

-

Liquid Chromatography (LC)

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution:

Time (min) % B 0.0 40 10.0 95 12.0 95 12.1 40 | 15.0 | 40 |

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS)

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for method development.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

-

Data Acquisition: Multiple Reaction Monitoring (MRM).

Data Presentation

The following table summarizes the proposed quantitative data for the MRM transitions of this compound. These values are based on the calculated exact mass and a predicted fragmentation pattern.

| Ion Mode | Precursor Ion | m/z (Precursor) | Product Ion | m/z (Product) | Collision Energy (eV) |

| Positive | [M+H]⁺ | 471.34 | [M+H - H₂O]⁺ | 453.33 | 20 |

| Positive | [M+H]⁺ | 471.34 | RDA Fragment | 263.17 | 35 |

| Negative | [M-H]⁻ | 469.33 | [M-H - CO₂]⁻ | 425.34 | 25 |

Visualizations

Experimental Workflow

References

Application Notes and Protocols for In Vitro Assays Using 28-Hydroxy-3-oxoolean-12-en-29-oic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

28-Hydroxy-3-oxoolean-12-en-29-oic acid is a naturally occurring pentacyclic triterpenoid compound that has garnered significant interest for its potential therapeutic properties. This document provides detailed application notes and protocols for a range of in vitro assays to investigate the anti-cancer, anti-inflammatory, antiviral, and anti-diabetic activities of this compound. The provided methodologies are based on established scientific literature and are intended to guide researchers in their exploration of the bioactivities of this compound.

Anti-Cancer Activity

This compound has demonstrated notable anti-cancer effects, particularly against gastric cancer cell lines. The following protocols outline key in vitro assays to assess its cytotoxic, anti-migratory, and anti-invasive properties.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Protocol:

-

Cell Seeding: Seed human gastric cancer cell lines SGC-7901 and BGC-823 in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80, 160 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting cell viability against compound concentration.

Data Presentation:

| Cell Line | Incubation Time (h) | IC₅₀ (µM)[1] |

| SGC-7901 | 48 | 156.03 |

| BGC-823 | 48 | 142.2 |

Cell Migration and Invasion Assays

This assay assesses the effect of the compound on cell migration.

Protocol:

-

Cell Seeding: Seed SGC-7901 and BGC-823 cells in 6-well plates and grow to confluence.

-

Scratch Wound: Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Compound Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of this compound (e.g., 40, 80, 160 µM).

-

Image Acquisition: Capture images of the scratch at 0 and 24 hours using a microscope.

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure.

Data Presentation:

| Cell Line | Treatment | Wound Closure (%) |

| SGC-7901 | Control | Data not available in search results |

| SGC-7901 | 40 µM | Data not available in search results |

| SGC-7901 | 80 µM | Data not available in search results |

| SGC-7901 | 160 µM | Data not available in search results |

| BGC-823 | Control | Data not available in search results |

| BGC-823 | 40 µM | Data not available in search results |

| BGC-823 | 80 µM | Data not available in search results |

| BGC-823 | 160 µM | Data not available in search results |

Note: While the search results indicate a dose-dependent inhibition of wound healing, specific quantitative data on the percentage of wound closure was not provided.

This assay evaluates the ability of cells to invade through a basement membrane matrix.

Protocol:

-

Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

-

Cell Seeding: Seed SGC-7901 and BGC-823 cells (5 x 10⁴ cells/well) in serum-free medium in the upper chamber.

-

Compound and Chemoattractant: Add medium containing this compound (e.g., 40, 80, 160 µM) to the upper chamber. Add medium supplemented with 10% FBS as a chemoattractant to the lower chamber.

-

Incubation: Incubate for 24 hours.

-

Cell Staining: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.

-

Cell Counting: Count the number of stained cells in several random fields under a microscope.

Data Presentation:

| Cell Line | Treatment | Number of Invaded Cells (per field) |

| SGC-7901 | Control | Data not available in search results |

| SGC-7901 | 40 µM | Data not available in search results |

| SGC-7901 | 80 µM | Data not available in search results |

| SGC-7901 | 160 µM | Data not available in search results |

| BGC-823 | Control | Data not available in search results |

| BGC-823 | 40 µM | Data not available in search results |

| BGC-823 | 80 µM | Data not available in search results |

| BGC-823 | 160 µM | Data not available in search results |

Note: The search results state a significant and dose-dependent decrease in the number of invading cells, but specific quantitative data was not available.

Western Blot Analysis for Protein Expression

This technique is used to detect changes in the expression of key proteins involved in cancer progression.

Protocol:

-

Cell Lysis: Treat SGC-7901 and BGC-823 cells with this compound for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against MMP-2, MMP-9, TIMP-1, E-cadherin, N-cadherin, Vimentin, Snail, p-PI3K, PI3K, p-Akt, and Akt overnight at 4°C. Use an antibody against β-actin as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

Data Presentation:

| Target Protein | Cell Line | Treatment (µM) | Relative Protein Expression (Fold Change vs. Control) |

| MMP-2 | SGC-7901 | 40, 80, 160 | Decreased dose-dependently[1] |

| MMP-9 | SGC-7901 | 40, 80, 160 | Decreased dose-dependently[1] |

| TIMP-1 | SGC-7901 | 40, 80, 160 | Increased dose-dependently[1] |

| E-cadherin | SGC-7901 | 40, 80, 160 | Increased dose-dependently[1] |

| N-cadherin | SGC-7901 | 40, 80, 160 | Decreased dose-dependently[1] |

| Vimentin | SGC-7901 | 40, 80, 160 | Decreased dose-dependently[1] |

| Snail | SGC-7901 | 40, 80, 160 | Decreased dose-dependently[1] |

| p-PI3K/PI3K | SGC-7901 | 40, 80, 160 | Decreased dose-dependently |

| p-Akt/Akt | SGC-7901 | 40, 80, 160 | Decreased dose-dependently |

| MMP-2 | BGC-823 | 40, 80, 160 | Decreased dose-dependently[1] |

| MMP-9 | BGC-823 | 40, 80, 160 | Decreased dose-dependently[1] |

| TIMP-1 | BGC-823 | 40, 80, 160 | Increased dose-dependently[1] |

| E-cadherin | BGC-823 | 40, 80, 160 | Increased dose-dependently[1] |

| N-cadherin | BGC-823 | 40, 80, 160 | Decreased dose-dependently[1] |

| Vimentin | BGC-823 | 40, 80, 160 | Decreased dose-dependently[1] |

| Snail | BGC-823 | 40, 80, 160 | Decreased dose-dependently[1] |

| p-PI3K/PI3K | BGC-823 | 40, 80, 160 | Decreased dose-dependently |

| p-Akt/Akt | BGC-823 | 40, 80, 160 | Decreased dose-dependently |

Note: The table reflects the trends observed in the search results. Specific fold-change values were not available.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Workflow for assessing the anti-cancer activity.

Caption: Proposed PI3K/Akt/Snail signaling pathway.

Anti-Inflammatory Activity

While specific data for this compound is limited, related triterpenoids are known to possess anti-inflammatory properties. The following are standard protocols to evaluate these effects.

Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the inhibition of nitric oxide, a key inflammatory mediator.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Pro-inflammatory Cytokine Production (ELISA)

This assay quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Protocol:

-

Cell Treatment: Follow steps 1-3 from the NO production assay.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.

-

Data Analysis: Determine the cytokine concentrations from a standard curve and calculate the percentage of inhibition.

Cyclooxygenase-2 (COX-2) Activity Assay

This assay measures the inhibition of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.

Protocol:

-

Enzyme Reaction: Use a commercial COX-2 inhibitor screening assay kit.

-

Compound Incubation: Incubate recombinant COX-2 enzyme with various concentrations of this compound.

-

Substrate Addition: Add arachidonic acid as the substrate.

-

Detection: Measure the product formation (e.g., prostaglandin H2) using a suitable detection method (e.g., fluorescence or colorimetry).

-

Data Analysis: Calculate the IC₅₀ value for COX-2 inhibition.

NF-κB Signaling Pathway Analysis (Luciferase Reporter Assay)

This assay assesses the effect of the compound on the NF-κB signaling pathway, a central regulator of inflammation.

Protocol:

-

Cell Transfection: Transfect cells (e.g., HEK293T or RAW 264.7) with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

-

Compound Treatment and Stimulation: Treat the transfected cells with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Caption: Workflow for anti-inflammatory assays.

Antiviral Activity

This compound has been suggested to have antiviral activity against viruses like Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV)[]. The following is a general protocol for assessing anti-HCV activity.

HCV Replicon Assay

This assay utilizes a subgenomic HCV replicon system to measure the inhibition of viral RNA replication.

Protocol:

-

Cell Culture: Culture Huh-7 cells harboring an HCV replicon that expresses a reporter gene (e.g., luciferase).

-

Compound Treatment: Treat the replicon-containing cells with various concentrations of this compound.

-

Incubation: Incubate for 48-72 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the level of HCV RNA replication.

-

Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT) to assess the cytotoxicity of the compound.

-

Data Analysis: Calculate the EC₅₀ (50% effective concentration) for the inhibition of HCV replication and the CC₅₀ (50% cytotoxic concentration) to determine the selectivity index (SI = CC₅₀/EC₅₀).

Anti-Diabetic Activity

The potential anti-diabetic effects of this compound can be investigated through assays that measure glucose uptake and enzyme inhibition.

Glucose Uptake Assay in Adipocytes

This assay measures the effect of the compound on glucose transport into cells.

Protocol:

-

Adipocyte Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Compound Treatment: Treat the mature adipocytes with various concentrations of this compound in the presence or absence of insulin.

-

Glucose Uptake Measurement: Add a fluorescently labeled glucose analog (e.g., 2-NBDG) and incubate for a defined period.

-

Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.

-

Data Analysis: Quantify the glucose uptake and compare it to the control groups.

α-Glucosidase and α-Amylase Inhibition Assays

These assays determine the inhibitory effect of the compound on key carbohydrate-digesting enzymes.

Protocol:

-

Enzyme Reaction: Use commercially available α-glucosidase and α-amylase enzymes.

-

Compound Incubation: Incubate the enzyme with various concentrations of this compound.

-

Substrate Addition: Add the respective substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase and starch for α-amylase).

-

Product Detection: Measure the formation of the product (e.g., p-nitrophenol or maltose) using a spectrophotometer.

-

Data Analysis: Calculate the IC₅₀ values for the inhibition of each enzyme.

Caption: Workflow for anti-diabetic and antiviral assays.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the in vitro evaluation of this compound. These assays will enable researchers to further elucidate the mechanisms of action and therapeutic potential of this promising natural compound in the fields of oncology, inflammation, virology, and metabolic diseases.

References

Application Notes and Protocols for 28-Hydroxy-3-oxoolean-12-en-29-oic Acid Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Hydroxy-3-oxoolean-12-en-29-oic acid, a naturally occurring triterpenoid, has demonstrated significant anti-cancer properties, particularly in the context of gastric cancer. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on cancer cell lines. The protocols outlined below are based on studies utilizing the human gastric adenocarcinoma cell lines SGC-7901 and BGC-823. This compound has been shown to inhibit cell proliferation, migration, and invasion in a dose-dependent manner, primarily through the modulation of the PI3K/Akt/Snail signaling pathway, which plays a crucial role in the Epithelial-Mesenchymal Transition (EMT).

Data Presentation

The following tables summarize the quantitative and qualitative effects of this compound on gastric cancer cell lines.

Table 1: Effect of this compound on Cell Viability of Gastric Cancer Cells (MTT Assay)

| Cell Line | Concentration (µmol/L) | Treatment Time (hours) | Cell Viability (% of Control) |